The research on uracil derivatives has shown promising results in the field of medicine. For example, the anti-HIV-1 activity of certain uracil derivatives indicates their potential use as non-nucleoside reverse transcriptase inhibitors in the treatment of HIV2. Additionally, the selective inhibition of bacterial DNA replication by uracil derivatives could lead to the development of new antibacterial agents1.
Uracil derivatives have also been used in metabolic studies. The synthesis of radioactively labelled 6-amino-5-nitroso-uracil and 5-acetyl-6-amino-1,3-dimethyl-uracil, for instance, was required to assess their suitability as drug candidates, demonstrating the importance of these compounds in drug development and pharmacokinetics3.
Structural analysis of uracil derivatives provides valuable information about their chemical properties and potential reactivity. The study of cis-trans isomerization in a modified uracil derivative helped to understand the conformational flexibility of these molecules, which is important for their biological function4. Furthermore, the reaction of 6-amino-1,3-dimethyl uracil with dibenzylidencyclohexanone and the subsequent structural elucidation of the products highlight the chemical reactivity of uracil derivatives and their potential for creating new compounds with diverse applications5.
The synthesis of 6-amino-5-[(cyclopentanecarbonyl)amino]-1,3-dimethyl uracil involves several steps that typically include condensation reactions and cyclization processes. A notable method involves:
This method has been noted to improve yield and reduce reaction time while minimizing environmental impact by avoiding toxic substances .
The molecular structure of 6-amino-5-[(cyclopentanecarbonyl)amino]-1,3-dimethyl uracil can be represented as follows:
Infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) can be employed to analyze functional groups and confirm structural integrity, though specific spectra data are not provided in this context.
6-Amino-5-[(cyclopentanecarbonyl)amino]-1,3-dimethyl uracil can participate in various chemical reactions:
Reactions typically require careful control of temperature and pH to optimize yields and minimize by-products.
The mechanism of action for 6-amino-5-[(cyclopentanecarbonyl)amino]-1,3-dimethyl uracil is not fully elucidated but can be inferred from its structural characteristics:
The compound may interact with specific biological targets such as enzymes or receptors involved in nucleic acid metabolism or cellular signaling pathways.
It is hypothesized that this compound could modulate pathways related to cell proliferation or apoptosis due to its structural similarity to nucleobases.
While specific pharmacokinetic data are not available for this compound, similar uracil derivatives often exhibit good solubility in organic solvents like dichloromethane and methanol .
6-Amino-5-[(cyclopentanecarbonyl)amino]-1,3-dimethyl uracil has potential applications in various fields:
This compound exemplifies the versatility of modified uracils in scientific research and pharmaceutical applications, warranting further investigation into its properties and potential uses.
6-Amino-5-[(cyclopentanecarbonyl)amino]-1,3-dimethyl uracil is a structurally sophisticated pyrimidine derivative belonging to the uracil analog family. Its systematic IUPAC name is N-(4-amino-1,3-dimethyl-2,6-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)cyclopentanecarboxamide, reflecting its core uracil scaffold with four distinct substituents [5] [9]. The molecular formula is C₁₂H₁₈N₄O₃, with a molecular weight of 266.30 g/mol [5] [9]. Structurally, it features:
This compound is classified as a 1,3,5,6-tetrasubstituted uracil, with the cyclopentane ring introducing a hydrophobic, three-dimensional alicyclic system. The presence of both hydrogen bond donors (exocyclic amino group, amide NH) and acceptors (uracil carbonyls, amide carbonyl) enhances its potential for molecular interactions [9] [10]. Its topological polar surface area (95.7 Ų) further indicates significant polarity, influencing solubility and biomolecular recognition [5].
Table 1: Structural Features of 6-Amino-5-[(cyclopentanecarbonyl)amino]-1,3-dimethyl Uracil
Position | Substituent | Chemical Group | Role in Molecular Properties |
---|---|---|---|
N1 | Methyl | -CH₃ | Blocks lactim tautomerization; enhances lipophilicity |
N3 | Methyl | -CH₃ | Similar to N1; stabilizes enol forms |
C5 | Cyclopentanecarbonylamino | -NH-CO-cyclopentane | Introduces steric bulk and lipophilicity |
C6 | Amino | -NH₂ | Hydrogen bonding donor/acceptor; site for reactivity |
The compound exists as a white crystalline solid with a melting point of 264–266°C, consistent with the stability imparted by its hydrogen-bonding networks and aromatic character [5] [9].
The development of 6-amino-5-[(cyclopentanecarbonyl)amino]-1,3-dimethyl uracil aligns with the broader exploration of uracil analogs as bioactive agents, which intensified in the late 20th century. Uracil itself, a fundamental RNA base, was isolated in 1900 by hydrolysis of yeast nuclein [7]. However, synthetic modifications at the C5 and C6 positions gained prominence for their potential in oncology, driven by early successes like 5-fluorouracil (5-FU) [8].
The specific incorporation of cyclopentanecarbonyl at C5 represents a strategic shift toward N-acylated uracil derivatives. This design leverages the cyclopentane ring’s conformational constraints to enhance target specificity and metabolic stability. Similar approaches were validated in compounds like the bromophenyl-derived U-359, synthesized via the Horner-Wadsworth-Emmons reaction, which showed efficacy in modulating breast cancer resistance pathways [3] [6]. The synthesis of 6-amino-5-[(cyclopentanecarbonyl)amino]-1,3-dimethyl uracil likely follows multi-step routes, such as:
This compound’s registration (CAS 887352-43-4) reflects its role in drug discovery pipelines focusing on hybrid uracil structures, particularly after 2010 when uracil-azole hybrids emerged as EGFR inhibitors and antiproliferative agents [8]. Its design parallels trends in "molecular hybridization," where uracil scaffolds are fused with pharmacophores like azoles or alicyclic rings to overcome multidrug resistance (MDR) in oncology [8].
Functionalization of the uracil core at C5 and C6 is pivotal for tuning biological activity, particularly in anticancer applications. In 6-amino-5-[(cyclopentanecarbonyl)amino]-1,3-dimethyl uracil, three modifications confer unique properties:
C5 Acylation with Cyclopentane: The cyclopentanecarbonylamino group introduces significant lipophilicity (cLogP ≈ 0.9) [5], enhancing membrane permeability. This bulky substituent sterically shields the uracil ring, potentially reducing enzymatic deamination. Cyclopentane’s non-planar structure may also promote selective interactions with hydrophobic protein pockets, as seen in studies where C5 acylation of uracil analogs improved EGFR inhibition [8].
C6 Amino Group: Unlike canonical uracils with carbonyl groups at C6, the amino substituent enables hydrogen bonding with biomolecular targets. This group can act as a hydrogen bond donor (e.g., in interactions with kinase hinge regions) or participate in tautomerism, influencing electron delocalization across the pyrimidine ring [10].
N1/N3 Dimethylation: Methylation prevents undesired glycosylation and shifts tautomeric equilibria toward diketo forms, optimizing binding to targets like ABC transporters or tubulin. For example, 1,3-dimethyluracil derivatives demonstrate enhanced stability in cellular assays compared to unmethylated analogs [3] [6].
Table 2: Impact of Functional Groups on Uracil Analog Bioactivity
Functional Group | Property Enhanced | Biological Consequence |
---|---|---|
Cyclopentanecarbonylamino | Lipophilicity; steric bulk | Improved cellular uptake; resistance to efflux pumps |
C6 Amino | Hydrogen bonding capacity | Stronger binding to nucleic acids or enzyme active sites |
N1/N3 Methyl | Metabolic stability | Reduced oxidation/deamination; prolonged half-life |
These modifications collectively address key challenges in uracil-based drug design:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: